Product packaging for 1-[4-(diethylamino)benzyl]-4-piperidinol(Cat. No.:CAS No. 415932-73-9)

1-[4-(diethylamino)benzyl]-4-piperidinol

Cat. No.: B5800729
CAS No.: 415932-73-9
M. Wt: 262.39 g/mol
InChI Key: ZYUZBACJPKFZJI-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)benzyl]-4-piperidinol is a synthetic organic compound that serves as a valuable piperidine-based building block in medicinal chemistry and pharmaceutical research. Piperidine rings are a fundamental structural component in more than twenty classes of pharmaceuticals, making substituted piperidines like this one crucial intermediates in the development of new active substances . This compound features a piperidinol core substituted with a 4-(diethylamino)benzyl group, a molecular architecture that is of significant interest for constructing potential therapeutic agents. Researchers utilize this chemical as a key precursor in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR). Its structure suggests potential application as a scaffold for developing ligands for various neurological and pharmacological targets, given the prevalence of piperidine derivatives in drugs affecting the central nervous system . As a versatile intermediate, it can be further functionalized on the piperidine nitrogen, the hydroxyl group, and the aromatic ring, enabling the creation of diverse chemical libraries for high-throughput screening. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O B5800729 1-[4-(diethylamino)benzyl]-4-piperidinol CAS No. 415932-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16(19)10-12-17/h5-8,16,19H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUZBACJPKFZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236664
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
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URL https://comptox.epa.gov/dashboard/DTXSID201236664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415932-73-9
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415932-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[4-(Diethylamino)phenyl]methyl]-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 1 4 Diethylamino Benzyl 4 Piperidinol

Retrosynthetic Analysis and Identification of Key Precursors for 1-[4-(diethylamino)benzyl]-4-piperidinol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic plan. amazonaws.comnih.gov

The most logical retrosynthetic disconnection for this compound is at the C-N bond between the benzylic carbon and the piperidine (B6355638) nitrogen atom. This bond is typically formed via nucleophilic substitution or reductive amination.

Disconnection 1 (C-N Bond): This primary disconnection leads to two key precursors: 4-piperidinol (a nucleophile) and a 4-(diethylamino)benzyl electrophile, such as 4-(diethylamino)benzyl halide (chloride or bromide). This approach is categorized as an N-alkylation strategy.

Disconnection 2 (Reductive Amination Approach): An alternative disconnection strategy also focuses on the C-N bond but envisions its formation via reductive amination. This pathway identifies 4-piperidone (B1582916) and 4-(diethylamino)benzaldehyde (B91989) as the key building blocks. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced to the target tertiary amine.

Disconnection 3 (Piperidine Ring Formation): A more fundamental disconnection involves the construction of the piperidine ring itself. The Mannich reaction offers a powerful method for synthesizing the 4-piperidone core, which can then be N-benzylated and reduced to the final product. mdma.chresearchgate.net This approach starts with simpler, acyclic precursors.

These disconnections lead to the identification of the following key synthetic building blocks:

Building BlockRole in Synthesis
4-PiperidinolNucleophile in N-alkylation
4-PiperidoneCarbonyl component in reductive amination
4-(Diethylamino)benzyl HalideElectrophile in N-alkylation
4-(Diethylamino)benzaldehydeAldehyde in reductive amination
Simple Aldehydes, Ketones, and AminesPrecursors for Mannich reaction

The feasibility of a synthetic route is highly dependent on the commercial availability and ease of preparation of the necessary starting materials.

4-Piperidinol and 4-Piperidone: Both 4-piperidinol and its oxidized form, 4-piperidone, are commercially available. 4-Piperidinol can also be readily synthesized by the reduction of 4-piperidone using various reducing agents, such as sodium borohydride (NaBH₄). dtic.mil

Substituted Benzyl (B1604629) Halides: 4-(Diethylamino)benzyl halides are not as commonly available and often need to be synthesized. A general method for their preparation involves the conversion of the corresponding 4-(diethylamino)benzyl alcohol. This can be achieved by treating the alcohol with a halogenating agent. For instance, reaction with phosphorus tribromide (PBr₃) can yield the benzyl bromide prepchem.com, while treatment with concentrated hydrochloric acid can produce the benzyl chloride. prepchem.com

4-(Diethylamino)benzaldehyde: This is a commercially available reagent, making the reductive amination pathway an attractive option.

Classical Synthetic Pathways for N-Benzyl-4-piperidinol Derivatives

Several classical methods are employed for the synthesis of N-benzyl-4-piperidinol derivatives, each with its own set of advantages and limitations.

The direct N-alkylation of 4-piperidinol with a 4-(diethylamino)benzyl halide is a straightforward approach to forming the target molecule. This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon, displacing the halide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of solvent is usually a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netgoogle.com

Typical Reaction Conditions for N-Alkylation:

ParameterCondition
Reactants 4-Piperidinol, 4-(diethylamino)benzyl halide
Base Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN)
Temperature Room temperature to elevated temperatures (e.g., 60-80 °C)

Reductive amination is a highly effective method for the formation of C-N bonds and is widely used for the synthesis of substituted amines. d-nb.infosemanticscholar.org In the context of synthesizing this compound, this approach can be implemented in two ways:

Two-step, one-pot reaction: 4-Piperidone is reacted with 4-(diethylamino)benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted 4-piperidone. Subsequent reduction of the ketone functionality yields the target piperidinol.

Direct reductive amination to the final product: While less common for this specific transformation, it is conceptually possible to perform a reductive amination on 4-aminopiperidin-4-ol with 4-(diethylamino)benzaldehyde, though this would require the synthesis of the substituted aminopiperidinol precursor.

A more direct route involves the reductive amination of 4-piperidone with 4-(diethylamino)benzaldehyde in the presence of a reducing agent. The resulting 1-[4-(diethylamino)benzyl]-4-piperidone is then reduced to the final product. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for the reductive amination step as they are selective for the iminium ion over the ketone. sciencemadness.org The subsequent reduction of the piperidone carbonyl can be achieved with a stronger reducing agent like sodium borohydride (NaBH₄).

Typical Reaction Conditions for Reductive Amination:

ParameterCondition
Reactants 4-Piperidone, 4-(diethylamino)benzaldehyde
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Solvent Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)
Temperature Room temperature

The Mannich reaction is a powerful tool in organic synthesis for the construction of β-amino carbonyl compounds, which are precursors to many heterocyclic systems, including piperidones. mdma.chresearchgate.net A variation of this, the Petrenko-Kritschenko piperidone synthesis, is a multicomponent reaction that condenses an aldehyde, an amine, and a β-ketoester or a similar C-H acidic carbonyl compound to form a 4-piperidone derivative. wikipedia.org

For the synthesis of a precursor to this compound, one could envision a Mannich-type reaction involving:

An aldehyde (e.g., formaldehyde)

A primary amine (e.g., benzylamine (B48309), which can later be debenzylated and re-alkylated, or directly 4-(diethylamino)benzylamine)

Two equivalents of a ketone with α-hydrogens (e.g., acetone or an ester)

This would construct the 1-substituted-4-piperidone ring. The resulting piperidone can then be reduced to the corresponding piperidinol. While this approach is more convergent, it may lead to mixtures of products and require more optimization compared to the more linear alkylation or reductive amination strategies starting from a pre-formed piperidine ring. The reaction is often catalyzed by acid or base and can be carried out in various solvents, including acetic acid, which has been shown to improve yields. mdma.ch

General Scheme for Mannich-Type Piperidone Synthesis:

ComponentExample
Aldehyde Benzaldehyde, Formaldehyde
Amine Ammonia, Primary amine (e.g., benzylamine)
Ketone/Ester Acetonedicarboxylic acid ester, Ethyl acetoacetate
Solvent Water, Alcohols, Acetic Acid

Modern Catalytic Approaches in this compound Synthesis

The synthesis of piperidine derivatives, including this compound, has been significantly advanced by modern catalytic methods. These approaches offer improvements in efficiency, selectivity, and sustainability over classical synthetic routes. The construction of the target molecule involves the formation of a key carbon-nitrogen (C-N) bond between the piperidinol nitrogen and the benzylic carbon of the 4-(diethylamino)benzyl group.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-N bonds. nih.gov For the synthesis of this compound, a primary route is the N-alkylation of 4-piperidinol with a suitable 4-(diethylamino)benzyl electrophile. Catalytic systems based on palladium, copper, and iridium have been extensively developed for such transformations. nih.govacs.org

A common strategy is the reductive amination of 4-(diethylamino)benzaldehyde with 4-piperidinol. While this can be achieved with traditional reducing agents, transition metal catalysts, particularly those based on iridium and ruthenium, can facilitate the reaction under milder conditions through "hydrogen borrowing" or "hydrogen transfer" mechanisms. nih.gov These processes are highly efficient and often exhibit high functional group tolerance.

Another prominent approach is the cross-coupling reaction between 4-piperidinol and a 4-(diethylamino)benzyl halide (e.g., bromide or chloride). Palladium-catalyzed Buchwald-Hartwig amination, for instance, is a versatile method for forming C-N bonds, although it is more commonly applied to aryl halides rather than benzyl halides. nih.gov Copper-catalyzed systems often provide a more practical alternative for the N-alkylation of amines with alkyl halides. These reactions are crucial for creating sterically hindered piperidines where other methods might fail. digitellinc.com

Mechanistic studies indicate that these catalytic cycles typically involve several key steps: chelation-assisted C-H activation (in some cases), generation of a metal-nitrenoid intermediate, and subsequent insertion to form the C-N bond, followed by product release and catalyst regeneration. nih.govacs.org

Table 1: Comparison of Potential Transition Metal-Catalyzed Routes for C-N Bond Formation
Catalytic MethodReactantsTypical CatalystAdvantagesChallenges
Reductive Amination4-Piperidinol + 4-(diethylamino)benzaldehydeIridium(I) or Ruthenium(II) ComplexesHigh atom economy, mild conditions, uses readily available starting materials.Requires a hydrogen source (e.g., H2 gas, isopropanol).
N-Alkylation / Cross-Coupling4-Piperidinol + 4-(diethylamino)benzyl halideCopper(I) or Palladium(0) ComplexesHigh yields, broad substrate scope.Generates stoichiometric halide salt waste, benzyl halides can be lachrymatory.
C-H Amination4-(diethylamino)toluene + 4-PiperidinolRhodium(III) or Iridium(III) ComplexesDirect functionalization of C-H bonds, step-economical. nih.govOften requires directing groups and harsh conditions, selectivity can be an issue.

While the parent molecule this compound is achiral, the principles of organocatalysis and biocatalysis are highly relevant for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry. These fields focus on using small organic molecules or enzymes to catalyze reactions with high stereoselectivity. nih.govnih.govresearchgate.net

Organocatalysis: Chiral organocatalysts, such as those derived from proline, can be employed in asymmetric reactions to construct the piperidine ring. For example, an enantioselective Mannich reaction could be used to generate a key chiral intermediate, which is then cyclized to form a stereodefined piperidinol precursor. nih.gov Combining organocatalysis with biocatalysis in cascade reactions represents a powerful strategy for synthesizing complex chiral molecules under mild conditions. nih.govtudelft.nl

Biocatalysis: Enzymes offer unparalleled selectivity and operate in environmentally benign aqueous media. nih.govresearchgate.net Transaminases, for instance, can be used to produce chiral amines that serve as precursors for piperidine ring synthesis. nih.gov Furthermore, alcohol dehydrogenases (ADHs) can perform stereoselective reductions of precursor ketones to generate chiral piperidinols. This approach allows for the creation of specific stereoisomers of substituted 1,3-diols from an initial aldol reaction, demonstrating the precise control achievable with biocatalysts. tudelft.nl The use of enzymes is a key component of green chemistry, aligning with the increasing demand for sustainable chemical processes. nih.gov

Recent advancements in synthetic chemistry have seen the emergence of photochemical and electrochemical methods as powerful alternatives to traditional thermal reactions. researchgate.netchim.it These techniques utilize light or electricity to generate reactive intermediates under exceptionally mild conditions, often enabling unique transformations.

Photochemical Methods: Photoredox catalysis can initiate radical cyclizations to form piperidine rings. For instance, a [2+2] intramolecular cycloaddition of dienes can produce bicyclic piperidinones, which are then reduced to the corresponding piperidines. nih.gov This method has been successfully applied to the synthesis of key components of pharmaceutical agents. nih.gov Additionally, visible-light-induced reactions can be used for the ring-opening of piperidine derivatives, showcasing the versatility of light-mediated transformations. researchgate.net

Electrochemical Methods: Electrochemistry offers a reagent-free method for oxidation and reduction, avoiding the use of stoichiometric chemical oxidants or reductants. chim.it The electrochemical synthesis of N-heterocycles has been demonstrated for various ring systems, including piperidines. researchgate.net These methods can involve the dehydrogenative coupling of C-H and N-H bonds, facilitated by an electrochemical mediator. chim.it By controlling the electrode potential, high selectivity and functional group compatibility can be achieved, making it an attractive strategy for modern, sustainable synthesis. chim.itbeilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. wjpmr.comresearchgate.net This involves a holistic approach to chemical synthesis, focusing on waste prevention, energy efficiency, and the use of safer chemicals. jddhs.comnih.gov

Solvent choice significantly impacts the environmental footprint of a chemical process. Traditional solvents like N,N-dimethylformamide (DMF) and chlorinated hydrocarbons are effective but pose significant health and environmental risks. researchgate.net Green chemistry encourages their replacement with safer alternatives.

For the synthesis of piperidines, water has been shown to be an effective medium, particularly for reactions like the aza-Diels-Alder, where it can lead to rate acceleration. acs.org Ethanol is another excellent green solvent, as it is derived from renewable resources and is less toxic than methanol. ajgreenchem.com Studies on piperidine synthesis have shown that ethanol can accelerate reaction rates compared to methanol. ajgreenchem.com Solvent-free reactions, where reagents are mixed directly, represent an ideal approach, drastically reducing waste and simplifying purification. researchgate.netjddhs.com

Table 2: Comparison of Conventional and Green Solvents in Synthesis
SolventClassificationKey PropertiesRelevance to Piperidine Synthesis
Dichloromethane (B109758) (DCM)Conventional (Hazardous)Volatile, suspected carcinogen.Commonly used but targeted for replacement. researchgate.net
N,N-Dimethylformamide (DMF)Conventional (Hazardous)High boiling point, reproductive toxicity.Frequently used in coupling reactions; greener alternatives are sought. researchgate.net
EthanolGreen (Preferable)Renewable, biodegradable, low toxicity.Shown to be an effective solvent that can enhance reaction rates. ajgreenchem.com
WaterGreen (Recommended)Non-toxic, non-flammable, abundant.Can accelerate certain cycloaddition reactions and is ideal for biocatalysis. acs.org
Supercritical CO₂Green (Alternative)Non-toxic, easily removed.A potential alternative for extractions and reactions, minimizing liquid waste. jddhs.com

Atom Economy: Developed by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comskpharmteco.com Synthetic methods should be designed to maximize this value, thereby minimizing waste. nih.gov Addition and cycloaddition reactions are inherently atom-economical as all reactant atoms are incorporated into the product.

For the synthesis of this compound via reductive amination, the theoretical atom economy is high:

Reactants: 4-(diethylamino)benzaldehyde (C₁₁H₁₅NO, MW: 177.24) + 4-Piperidinol (C₅H₁₁NO, MW: 101.15) + H₂ (MW: 2.02)

Product: this compound (C₁₆H₂₆N₂O, MW: 262.39)

Byproduct: H₂O (MW: 18.02)

The percent atom economy is calculated as: (% AE) = (MW of desired product / Σ MW of all reactants) x 100 % AE = (262.39 / (177.24 + 101.15 + 2.02)) x 100 = 93.5%

This demonstrates a highly efficient use of atoms.

Reaction Efficiency and Waste Minimization: Beyond atom economy, metrics like the Environmental Factor (E-factor), which quantifies the total waste produced per kilogram of product, provide a more practical measure of a process's greenness. researchgate.net Catalytic reactions are fundamental to waste minimization because they reduce the need for stoichiometric reagents and often enable reactions to proceed under more energy-efficient conditions. jddhs.comnih.gov Designing one-pot or cascade reactions, where multiple steps are performed in a single vessel without isolating intermediates, further reduces solvent use, energy consumption, and waste generation. nih.govmdpi.com

Table 3: Green Chemistry Metrics for a Proposed Synthetic Route
MetricDefinitionIdeal ValueApplication to Synthesis Design
Atom Economy (% AE)(Molecular Weight of Product / Molecular Weight of Reactants) x 100 wjpps.com100%Favors addition reactions over substitutions or eliminations. Reductive amination shows high AE.
E-FactorTotal Mass of Waste / Mass of Product0Encourages minimizing waste from solvents, reagents, and byproducts. Catalytic routes significantly lower the E-factor.
Process Mass Intensity (PMI)Total Mass in Process / Mass of Product1A holistic metric including all materials (solvents, reagents, process aids). Guides efforts to reduce overall material usage.

Use of Renewable Resources and Biologically Inspired Synthesis Strategies

The imperative of green chemistry is guiding a paradigm shift in synthetic methodologies, encouraging the use of renewable feedstocks and biologically inspired catalytic systems. While specific literature detailing the synthesis of this compound from renewable resources or via biocatalytic routes is not yet prevalent, the principles of sustainable synthesis can be applied to its constituent precursors. This section explores prospective strategies for incorporating renewable materials and bio-inspired techniques in the synthesis of this compound, drawing parallels from established green methodologies for related structural motifs.

A plausible and common synthetic route to this compound is the reductive amination of 4-(diethylamino)benzaldehyde with 4-piperidinol. wikipedia.org Greener alternatives to this pathway can be envisioned by focusing on the sustainable production of these key starting materials.

Renewable Sourcing of Aromatic Precursors

The aromatic core of the molecule, 4-(diethylamino)benzaldehyde, is conventionally derived from petrochemical sources. However, significant research has demonstrated the potential of lignin, an abundant biopolymer and a major component of lignocellulosic biomass, as a renewable source of aromatic platform chemicals. caf.ac.cnmdpi.com Lignin is the most abundant renewable source for aromatic compounds on Earth. caf.ac.cn Through catalytic oxidative depolymerization, lignin can be converted into valuable aromatic aldehydes such as vanillin and syringaldehyde. caf.ac.cnnih.gov While the direct synthesis of 4-(diethylamino)benzaldehyde from lignin has not been explicitly detailed, the production of related benzaldehydes, like p-hydroxybenzaldehyde, from lignin is well-established. caf.ac.cn This opens a prospective pathway where lignin-derived benzaldehydes could be functionalized through amination reactions to yield the desired precursor, thereby replacing the fossil fuel-based feedstock.

Biologically Inspired Synthesis of the Piperidine Moiety

The piperidine scaffold is a common feature in numerous natural alkaloids, and nature has evolved highly efficient enzymatic pathways for their construction. nih.govresearchgate.net The application of biocatalysis in the synthesis of piperidine derivatives is a burgeoning field of research. Enzymes, such as lipases and oxidases, offer high stereo- and regioselectivity under mild reaction conditions, which aligns with the principles of green chemistry. nih.gov

For the synthesis of the 4-piperidinol precursor, chemoenzymatic strategies could be employed. For instance, the enzymatic desymmetrization of prochiral precursors could lead to chiral piperidine building blocks. nih.gov While direct enzymatic synthesis of 4-piperidinol is not widely documented, the synthesis of piperidine alkaloids from chiral synthons prepared by enzymatic hydrolysis has been demonstrated. nih.govresearchgate.net Furthermore, the use of green solvents, such as deep eutectic solvents (DES) composed of glucose and urea, has been shown to be effective in the synthesis of piperidin-4-one derivatives, which are direct precursors to 4-piperidinol. researchgate.net

Biocatalytic Reductive Amination

The final step in the proposed synthesis, the reductive amination of 4-(diethylamino)benzaldehyde with 4-piperidinol, can also be approached from a bio-inspired perspective. Imine reductases (IREDs) are a class of enzymes that can catalyze the reduction of imines to amines with high enantioselectivity. wikipedia.org The use of such biocatalysts could replace traditional reducing agents, which are often based on heavy metals or complex hydrides, thereby reducing the environmental impact of the synthesis. wikipedia.org

The following table provides a comparative overview of a conventional synthetic route and a hypothetical green synthesis for this compound, highlighting the potential improvements in sustainability.

Synthetic StepConventional MethodPotential Green/Bio-Inspired MethodGreen Chemistry Advantage
4-(diethylamino)benzaldehyde SynthesisNucleophilic aromatic substitution on petrochemical-derived 4-fluorobenzaldehyde with diethylamine.Oxidative depolymerization of lignin to obtain a benzaldehyde precursor, followed by amination. caf.ac.cnUse of renewable feedstock (lignin), potential reduction in hazardous reagents.
4-Piperidinol SynthesisReduction of 4-piperidone, which is synthesized through multi-step classical organic reactions.Synthesis of 4-piperidone derivatives in deep eutectic solvents (e.g., glucose-urea) followed by reduction. researchgate.net Potential for enzymatic routes to chiral piperidine precursors. nih.govUse of green solvents, potential for higher atom economy and stereoselectivity, milder reaction conditions.
Reductive AminationReaction of 4-(diethylamino)benzaldehyde and 4-piperidinol using chemical reducing agents like sodium borohydride. masterorganicchemistry.comBiocatalytic reductive amination using an imine reductase (IRED) enzyme. wikipedia.orgAvoids hazardous chemical reagents, high selectivity, operates under mild aqueous conditions.

Mechanistic Investigations of 1 4 Diethylamino Benzyl 4 Piperidinol in Research Models

Exploration of Molecular Interactions with Biomolecular Targets (Excluding Clinical Outcomes)

The N-benzylpiperidine and 4-hydroxypiperidine (B117109) moieties are prevalent structural motifs in numerous biologically active compounds. Their interactions with various biomolecular targets have been extensively studied using a range of in vitro techniques.

In Vitro Receptor Binding Affinity Studies and Radioligand Displacement Assays

The affinity of N-benzylpiperidine and 4-hydroxypiperidine derivatives for various receptors has been quantified using radioligand displacement assays. In these assays, the ability of a test compound to displace a radiolabeled ligand from its receptor is measured, and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined.

For instance, a series of N-benzylpiperidine derivatives have been evaluated for their binding affinity to sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions. Competitive binding studies using radioligands such as [3H]-paroxetine are also employed to determine the affinity for transporters like the serotonin transporter (SERT).

Similarly, 4-hydroxypiperidine derivatives have been investigated as antagonists for receptors like the histamine H3 receptor and the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for HIV entry into cells. biosynth.com

Table 1: Receptor Binding Affinities of Representative N-Benzylpiperidine and 4-Hydroxypiperidine Derivatives

Compound Type Derivative Example Target Receptor Radioligand Affinity (Ki/IC50)
N-Benzylpiperidine 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile hσ1R Not Specified 1.45 nM (Ki)
N-Benzylpiperidine 1-Benzylpiperidine (B1218667) derivative h-SERT [3H]-paroxetine Low µM range (Ki)
4-Hydroxypiperidine 4-hydroxypiperidine derivative CCR5 Not Specified 11 nM (IC50)
4-Hydroxypiperidine Benzofuranylpiperidinyloxy derivative Histamine H3 Not Specified pA2 = 8.47

Enzyme Inhibition Kinetic Analysis in Cell-Free and Recombinant Systems

The inhibitory potential of N-benzylpiperidine and 4-hydroxypiperidine derivatives against various enzymes is a significant area of research. Enzyme inhibition kinetics are typically studied in cell-free systems using purified or recombinant enzymes.

Derivatives of N-benzylpiperidine have been designed and synthesized as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The N-benzylpiperidine moiety is a common pharmacophoric element in many known AChE inhibitors. nih.gov Furthermore, certain N-benzyl piperidinol derivatives have been identified as potent inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase involved in cancer pathways. thermofisher.com

Table 2: Enzyme Inhibition by Representative N-Benzylpiperidine Derivatives

Compound Derivative Target Enzyme Inhibition (IC50)
2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione Butyrylcholinesterase (BuChE) 0.72 µM
N-benzyl piperidinol derivative L55 Ubiquitin-Specific Peptidase 7 (USP7) 40.8 nM
N-benzyl piperidine (B6355638) derivative d5 Histone Deacetylase (HDAC) 0.17 µM
N-benzyl piperidine derivative d10 Acetylcholinesterase (AChE) 3.22 µM

Ligand-Protein Interaction Profiling via Biophysical Techniques (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the kinetics and thermodynamics of ligand-protein interactions.

SPR has been utilized to characterize the binding of small molecule ligands, including those with N-benzylpiperidine scaffolds, to their protein targets. This technique allows for the real-time measurement of binding and dissociation rates, providing a comprehensive understanding of the interaction dynamics.

Isothermal Titration Calorimetry is another powerful tool that directly measures the heat changes associated with a binding event. This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. While specific ITC data for 1-[4-(diethylamino)benzyl]-4-piperidinol is unavailable, this technique is widely applied to characterize the binding of small molecules to their biological targets.

Cellular Level Research and Biological Perturbation Studies (Excluding Human Clinical Data and Safety Profiles)

The effects of N-benzylpiperidine and 4-hydroxypiperidine derivatives have been investigated at the cellular level to understand their impact on biological processes.

Cellular Uptake, Distribution, and Subcellular Localization Studies

Understanding the cellular uptake and subcellular distribution of a compound is crucial for interpreting its biological activity. For instance, studies on 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of the antipsychotic drug haloperidol, have indicated its localization within the cytoplasm. The physicochemical properties of N-benzylpiperidine derivatives, such as their basicity, allow them to cross cell membranes and distribute within the cell. The N-benzylpiperidine motif is often utilized by medicinal chemists to fine-tune physicochemical properties that influence cellular uptake and distribution. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Reporter Gene Assays, Western Blotting)

N-benzylpiperidine and 4-hydroxypiperidine derivatives can modulate various intracellular signaling pathways, and these effects are often studied using techniques like reporter gene assays and Western blotting.

Reporter gene assays are used to study the regulation of gene expression in response to a compound. In these assays, a reporter gene (e.g., luciferase) is placed under the control of a specific promoter, and the activity of the reporter protein is measured to infer the activation or inhibition of the signaling pathway that regulates that promoter.

Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. This method can be used to assess how a compound affects the expression levels of key signaling proteins or their post-translational modifications, such as phosphorylation. For example, N-benzyl piperidinol derivatives that inhibit USP7 have been shown to dose-dependently reduce the protein levels of MDM2 and DNMT1, while increasing the levels of p53 and p21 in cancer cell lines, as determined by Western blot analysis. thermofisher.com Similarly, certain N-(piperidine-4-yl)benzamide derivatives have been shown to inhibit the expression of cyclin B1 and enhance the expression of p21 and p53.

Table 3: Modulation of Signaling Protein Levels by N-Benzyl Piperidinol Derivative L55

Protein Effect of L55 Treatment
MDM2 Dose-dependent reduction
DNMT1 Dose-dependent reduction
p53 Dose-dependent increase
p21 Dose-dependent increase

Compound-Induced Cellular Responses in Isolated Cell Lines (e.g., Proliferation, Differentiation, Apoptosis in Research Context)

While direct research on the cellular responses induced by this compound is not extensively detailed in the available literature, studies on structurally related piperidine and piperidone compounds provide significant insights into the potential biological activities of this class of molecules. Research has shown that compounds featuring a piperidone core can exhibit potent antiproliferative and apoptotic effects in various human cancer cell lines.

For instance, two novel piperidone compounds, 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone, were found to be cytotoxic to breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range nih.gov. Mechanistic studies on these compounds revealed that they induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7 nih.gov. Furthermore, these piperidones were observed to cause alterations in the cell cycle and elicit DNA fragmentation nih.gov. Their mode of action was linked to the inhibition of the proteasome, leading to an increase in poly-ubiquitinated proteins nih.gov.

Similarly, other research into piperidine derivatives has highlighted their potential as cytotoxic agents. A study on N-benzyl-4-piperidone analogues, synthesized through Claisen-Schmidt condensation, demonstrated cytotoxic activity against P-388 murine leukemia cells researchgate.net. The antiproliferative activity of complex heterocyclic systems incorporating a piperidine moiety has also been documented. For example, a newly synthesized pyrrolo[1,2-a]quinoxaline derivative containing a substituted piperidine ring showed interesting cytotoxic potential against several human leukemia cell lines, with IC50 values ranging from 8 to 31 μM mdpi.com. Another study on a piperazine-derived indole carboxamide, which also contains a piperidine-like ring system, found that the compound induced significant apoptosis in a benign prostatic hyperplasia cell line (BPH-1) in a dose-dependent manner nih.gov.

These findings collectively suggest that the piperidine scaffold, a core component of this compound, is a viable backbone for the development of compounds that can modulate fundamental cellular processes such as proliferation and apoptosis.

Electrophysiological Studies on Ion Channels in In Vitro Models (e.g., N-type Ca+2 channels)

Ion channels are crucial macromolecular proteins that form pores in cell membranes, governing a wide array of physiological functions nih.gov. Dysregulation of these channels is implicated in various diseases, making them important therapeutic targets nih.gov. Specifically, voltage-gated calcium channels (CaV) are key to cellular signaling, and their subtype, the N-type (CaV2.2) calcium channel, is predominantly located in nerve terminals where it plays a critical role in neurotransmitter release.

While electrophysiological studies focusing specifically on this compound are not prominently featured in the reviewed literature, research on other small molecules targeting N-type calcium channels provides a framework for understanding potential interactions. For example, cilnidipine, a 1,4-dihydropyridine derivative, is known as an L/N-type dual calcium channel blocker, and its N-type channel inhibitory activity is associated with neuroprotective and analgesic effects nih.gov. Structure-activity relationship (SAR) studies on derivatives of cilnidipine have been conducted to develop more specific N-type calcium channel blockers with reduced cardiovascular effects, which are typically mediated by L-type channels nih.gov. This research led to the identification of a promising N-type selective blocker with a 1600-fold lower activity against L-type channels compared to cilnidipine, demonstrating in vivo analgesic effects nih.gov.

The blockade of voltage-dependent Ca2+ channels is a well-established mechanism for calcium antagonistic drugs nih.gov. These agents can exhibit specificity for different channel types and their effects can be use-dependent, meaning the blocking action is influenced by the frequency of channel opening nih.gov. The development of specific modulators targeting ion channels is a significant area of pharmaceutical research, with opportunities arising from solving more ion channel structures and creating robust functional assays nih.gov. Investigating the effect of this compound on N-type calcium channels through electrophysiological techniques, such as patch-clamp studies, would be essential to determine if it possesses modulatory activity and to characterize its potential impact on neuronal function.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Modification of the para-Diethylaminobenzyl Moiety and its Influence on Activity

The benzyl (B1604629) moiety attached to the piperidine nitrogen is a critical component for tuning the biological activity of this class of compounds. SAR studies on related 1-benzylpiperidine derivatives have consistently shown that substitutions on the benzyl ring significantly impact potency and selectivity for various biological targets.

In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, modifying the benzyl portion of a benzamide group with a bulky substituent at the para position led to a substantial increase in inhibitory activity nih.gov. This suggests that the steric and electronic properties of substituents on the aromatic ring play a key role in the interaction with the target's active site. For this compound, systematic modifications to the diethylamino group could include:

Altering Alkyl Chain Length: Changing the ethyl groups to methyl, propyl, or other alkyl groups would modify the lipophilicity and steric bulk in this region, potentially influencing target binding affinity.

Cyclization: Incorporating the nitrogen atom into a cyclic structure, such as a pyrrolidine or piperidine ring, would create a more conformationally restricted analogue, which could enhance selectivity.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, methoxy, nitro groups) at different positions on the phenyl ring would alter the electronic landscape of the molecule, affecting its binding properties.

Derivatization of the Piperidinol Core and Stereochemical Considerations

Derivatization of the piperidine ring itself can lead to significant changes in activity. For example, creating more rigid, constrained analogues can enhance binding affinity and selectivity nih.govresearchgate.net. In one study, converting a flexible piperidine analog into a series of structurally constrained 3,6-disubstituted piperidine derivatives yielded more potent molecules for the dopamine (B1211576) transporter (DAT) nih.gov.

Stereochemistry is another critical consideration. Many biologically active piperidine derivatives are chiral, and their enantiomers can exhibit different, sometimes opposing, pharmacological effects mdpi.com. For piperidinol derivatives, the relative orientation of substituents on the ring can be decisive. For instance, in a series of 3,6-disubstituted piperidines, the cis isomeric derivative showed preferential affinity at the DAT over the trans derivative nih.gov. The introduction of a hydroxyl group creates a stereocenter, and the absolute configuration at this and other chiral centers can dramatically affect potency. In one series of bicyclic amine analogues, the S-hydroxyl stereocenter exhibited greater potency in inhibiting dopamine uptake than the R stereocenter (K_i = 16.8 nM vs. 82.9 nM, respectively) nih.gov.

Compound ModificationTargetActivity MetricResultReference
Flexible Piperidine AnalogDATK_iBaseline nih.gov
Constrained cis-IsomerDATK_iIncreased Potency nih.gov
Constrained trans-IsomerDATK_iLower Potency nih.gov
S-hydroxyl StereoisomerDATK_i16.8 nM nih.gov
R-hydroxyl StereoisomerDATK_i82.9 nM nih.gov

Impact of Hydroxyl Group Modifications on Mechanistic Activity

The hydroxyl group at the 4-position of the piperidine ring is a key functional group that can participate in hydrogen bonding with biological targets. Its presence, position, and stereochemistry are often critical determinants of mechanistic activity.

SAR studies on constrained piperidine derivatives have demonstrated that the introduction of an exocyclic hydroxyl group on an N-alkyl-aryl side chain significantly influences affinity and selectivity for monoamine transporters nih.govnih.gov. The results indicated that the precise position of the hydroxyl group along the N-alkyl side chain is important for potency nih.gov. In one series, a compound with an N-propyl side chain and a hydroxyl group in the benzylic position was found to be the most potent and selective ligand for the dopamine transporter (DAT), with a K_i of 8.63 nM nih.govnih.gov.

Modifying or removing the hydroxyl group on the this compound scaffold would likely have a profound impact on its activity. Potential modifications include:

Esterification or Etherification: Converting the hydroxyl group to an ester or ether would eliminate its hydrogen bond-donating capability and increase lipophilicity, which could alter target engagement and pharmacokinetic properties.

Oxidation: Oxidation of the secondary alcohol to a ketone (a piperidone) would change the geometry and electronic properties of the core, likely leading to a different pharmacological profile, as seen in studies where piperidone-containing compounds exhibit potent cytotoxic effects nih.gov.

Removal: Deoxygenation to a simple piperidine would remove the key hydrogen bonding interaction point, which could drastically reduce or abolish activity, depending on the target.

The importance of hydroxyl groups is a recurring theme in medicinal chemistry, as their position and number can dictate the biological effects of a molecule, such as its anti-oxidative properties researchgate.net.

Derivative TypeSide ChainOH PositionDAT K_i (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
Constrained Bicyclic DiamineN-propylBenzylic8.6317248.4 nih.govnih.gov
Constrained Bicyclic DiamineN-ethylS-stereo16.8-- nih.gov
Constrained Bicyclic DiamineN-ethylR-stereo82.9-- nih.gov

Identification of Key Pharmacophores and Structural Elements for Desired Research Activities

Based on SAR studies of this compound and related compounds, several key structural elements can be identified as crucial for biological activity. A pharmacophore model for this chemical class would likely include:

A Basic Nitrogen Atom: The piperidine nitrogen, which is typically protonated at physiological pH, serves as a key interaction point, likely forming an ionic bond with an acidic residue (e.g., aspartate) in the target protein. Its basicity has been shown to be critical for activity in related series nih.gov.

A Hydrogen Bond Donor: The 4-hydroxyl group is a critical hydrogen bond donor. Its specific location and stereochemical orientation are vital for establishing precise interactions within a binding pocket, contributing significantly to both potency and selectivity nih.govnih.gov.

An Aromatic Ring System: The benzyl group provides a hydrophobic region that can engage in van der Waals, pi-pi, or hydrophobic interactions with the target.

Specific Substitution Pattern on the Aromatic Ring: The para-diethylamino substituent is not merely a bulky group but also an electron-donating feature that modifies the electronic properties of the phenyl ring. The size, lipophilicity, and electronic nature of this substituent are key for tuning activity nih.gov.

The spatial arrangement of these four features—the basic nitrogen, the hydroxyl group, the aromatic ring, and its substituent—defines the pharmacophore. Understanding these key features allows for the development of qualitative SAR models that can guide the design of new derivatives and be used for virtual screening of compound libraries to identify novel molecules with desired biological activities mdpi.com.

Computational and Theoretical Studies on 1 4 Diethylamino Benzyl 4 Piperidinol

Quantum Chemical Calculations and Electronic Structure Analysis

No published data is available on the quantum chemical calculations or electronic structure of 1-[4-(diethylamino)benzyl]-4-piperidinol.

Conformational Analysis and Energy Landscapes of the Compound

There are no studies detailing the conformational analysis or energy landscapes for this compound.

Prediction of Spectroscopic Properties and Reaction Mechanisms

There are no published predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) or theoretical studies on the reaction mechanisms involving this compound.

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

No analyses of the molecular electrostatic potential or reactivity descriptors for this compound have been found in the scientific literature.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

There is no available research on molecular docking or dynamics simulations of this compound with any biological targets.

Ligand-Target Binding Prediction and Orientation Studies

No predictive studies on the binding affinity or orientation of this ligand with any specific biological macromolecules have been published.

Characterization of Binding Pockets and Interaction Modes

Without docking studies, there is no information available regarding the characterization of binding pockets or the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for this compound.

Dynamics of Compound-Biomolecule Complexes and Conformational Changes

Information regarding the dynamic interactions between this compound and specific biomolecular targets is not available in published research. Molecular dynamics simulations, which are computational methods used to study the physical movements of atoms and molecules, have not been reported for this compound. Consequently, there is no data on the conformational changes that this compound or its potential biological targets might undergo upon binding. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

The development of QSAR models is a key computational strategy in drug discovery to predict the biological activity of compounds based on their physicochemical properties. However, for this compound and its analogs, no published QSAR studies were found. The necessary components for such an analysis, including a dataset of analogs with measured biological activities, are not publicly available.

Descriptor Selection and Model Development for Predicting Research-Relevant Biological Activities

Without a defined biological activity for this compound or a series of its analogs, the selection of relevant molecular descriptors and the subsequent development of predictive QSAR models have not been undertaken. The process of descriptor selection is fundamental to building a robust QSAR model, as these descriptors encode the structural and chemical features of the molecules that are believed to be responsible for their biological effects.

Validation and Interpretation of QSAR Models for Analog Design

As no QSAR models have been developed, there are no validation or interpretation studies to report. The validation of a QSAR model is a critical step to ensure its predictive power and reliability. Interpretation of the model can provide valuable insights into the key molecular features that influence the biological activity, thereby guiding the design of new, more effective analogs.

Virtual Screening and Lead Optimization Strategies Based on QSAR

In the absence of a validated QSAR model for this compound analogs, the application of such a model for virtual screening of chemical libraries or for lead optimization strategies is not possible. Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, while lead optimization involves modifying a promising compound to improve its properties.

Applications of 1 4 Diethylamino Benzyl 4 Piperidinol in Advanced Research Methodologies

Utilization as a Molecular Probe in Biochemical and Cell Biology Assays

Molecular probes are essential tools for visualizing and quantifying biological processes within living cells and tissues. The scaffold of 1-[4-(diethylamino)benzyl]-4-piperidinol is well-suited for the development of such probes.

The development of fluorescently labeled compounds is crucial for high-throughput screening and cellular imaging studies. nih.gov The structure of this compound offers strategic points for the attachment of fluorophores to create novel imaging agents. The synthesis of such analogs typically involves conjugating the core molecule with a fluorescent dye. nih.gov The hydroxyl group on the piperidine (B6355638) ring is a prime site for esterification or etherification with a fluorophore-containing carboxylic acid or alkyl halide. Alternatively, the aromatic ring could be functionalized to append a fluorescent tag. nih.gov

The choice of fluorophore is critical and depends on the specific application, including the desired excitation/emission wavelengths and photostability. Common fluorophores like fluorescein, rhodamine, and BODIPY derivatives could be attached to the scaffold. nih.govnih.gov For instance, reacting the hydroxyl group of this compound with a derivative of 5-TAMRA (a rhodamine dye) could yield a red-emitting probe suitable for live-cell imaging and fluorescence polarization assays. nih.gov The inherent lipophilicity of the benzyl (B1604629) and diethylamino groups may facilitate cell permeability, a desirable trait for intracellular probes. lumiprobe.com

Table 1: Potential Fluorescent Analogs and Their Research Applications

Fluorophore Conjugate Potential Excitation/Emission (nm) Proposed Research Application
Fluorescein Isothiocyanate (FITC) ~495 / ~519 Flow cytometry, basic fluorescence microscopy
Tetramethylrhodamine (TAMRA) ~555 / ~580 Fluorescence polarization assays, live-cell imaging nih.gov
BODIPY FL ~503 / ~512 Imaging lipid-rich environments, two-photon microscopy

Identifying the protein targets of bioactive small molecules is a fundamental challenge in chemical biology. nih.gov Affinity chromatography and pull-down assays are powerful techniques used for this purpose, relying on a "bait" molecule immobilized on a solid support to capture its binding partners ("prey") from a complex biological sample like a cell lysate. nih.govnih.gov

The structure of this compound is amenable to modification for use as an affinity probe. The hydroxyl group provides a convenient handle for covalent attachment to an activated resin, such as NHS-activated Sepharose or epoxy-activated beads. nih.gov Once the compound is immobilized, the resin can be incubated with a cell or tissue lysate. Proteins that specifically bind to the compound will be captured on the resin, while non-specific binders are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. utah.edu This approach allows for the unbiased identification of the molecular targets through which a compound exerts its biological effects. nih.gov

Role as a Synthetic Intermediate for Complex Molecule Libraries

The generation of collections of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology. nih.gov this compound serves as an excellent starting scaffold for building such libraries.

Combinatorial chemistry and diversity-oriented synthesis (DOS) are strategies used to efficiently generate large libraries of compounds. cam.ac.uknih.gov DOS, in particular, aims to create molecules with a high degree of structural and stereochemical complexity, covering a broad area of chemical space. cam.ac.ukbeilstein-journals.org

The this compound molecule is an ideal scaffold for these approaches due to its multiple points for diversification.

The Hydroxyl Group: This group can be readily converted into a wide range of functional groups, such as esters, ethers, and carbamates, by reacting it with a library of carboxylic acids, alkyl halides, or isocyanates.

The Aromatic Ring: The electron-donating diethylamino group activates the benzyl ring towards electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., halogens, nitro groups, acyl groups) at the ortho and para positions relative to the activating group.

The Piperidine Nitrogen: While the N-benzyl group is relatively stable, synthetic strategies could be devised to cleave and replace it, or the piperidine ring itself could be a point of modification in more complex synthetic routes. mdpi.com

This multi-directional approach to diversification allows for the rapid generation of a large and diverse library of related compounds from a single, common intermediate. nih.gov

Table 2: Diversification Points for Combinatorial Library Synthesis

Diversification Point Reaction Type Example Building Blocks
4-hydroxyl group Esterification Diverse acyl chlorides, carboxylic acids
4-hydroxyl group Etherification Various alkyl halides
Benzyl Ring Electrophilic Substitution Halogens (Br₂, Cl₂), Nitrating agents (HNO₃)

Many natural products and synthetic drugs contain piperidine and N-benzyl motifs, which are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive compounds. nih.govcsic.es The this compound structure can therefore serve as a key building block for the synthesis of analogs of natural products or novel molecules designed to interact with specific biological targets. diva-portal.orgmdpi.com

For example, the piperidine ring is a core component of numerous alkaloids with potent physiological effects. By using this compound as a starting material, chemists can synthesize simplified or modified versions of these complex natural products. beilstein-journals.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) to develop compounds with improved properties. Piperidine derivatives have been synthesized and evaluated for a wide range of biological activities, highlighting the versatility of this scaffold. nih.govnih.gov

Contributions to Materials Science and Supramolecular Chemistry Research

The application of piperidine-containing molecules is expanding into materials science, particularly in the development of functional materials. researchgate.net The self-assembly of small molecules into well-ordered, macroscopic structures is the foundation of supramolecular chemistry. The structure of this compound possesses features that are conducive to forming such assemblies.

The hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. The benzyl group can participate in π-π stacking interactions. This combination of directional hydrogen bonds and non-directional van der Waals and π-stacking forces can drive the self-assembly of the molecules into higher-order structures like gels, liquid crystals, or nanofibers. Recent research has shown that piperidine-based compounds can be incorporated into polymeric films, which may have applications in drug delivery due to their biocompatibility and potential for controlled release of therapeutic agents. researchgate.net The specific properties of the resulting material would be influenced by the diethylamino group, which can affect solubility and the electronic nature of the aromatic ring.

Precursor in Polymer Synthesis or Polymeric Materials

There is currently no available scientific literature to suggest that this compound is utilized as a precursor in polymer synthesis or for the development of polymeric materials. Structural analysis of the molecule indicates the presence of a hydroxyl (-OH) group and a tertiary amine, which are functional groups that can, in principle, participate in polymerization reactions. For instance, the hydroxyl group could potentially be used in the formation of polyesters or polyurethanes.

However, a comprehensive review of academic journals, patents, and material science databases does not yield any studies where this compound has been specifically incorporated into a polymer backbone or used as a monomer. Consequently, there are no research findings to report on its role in creating polymeric materials, nor are there any data tables detailing the properties of such polymers.

Component in Self-Assembled Systems or Organic Frameworks

Similarly, there is a notable absence of research demonstrating the use of this compound as a component in self-assembled systems or organic frameworks for applications in catalysis or sensing. While the molecule possesses features that could theoretically be of interest for supramolecular chemistry—such as the aromatic ring for π-π stacking and the hydrogen-bonding capability of the hydroxyl group—no published studies have explored these possibilities.

Searches for its inclusion in metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other self-assembling systems have not returned any relevant results. Therefore, there is no information available on its performance in catalytic processes or as a recognition element in chemical sensors based on such frameworks.

Analytical and Spectroscopic Characterization Techniques for 1 4 Diethylamino Benzyl 4 Piperidinol in Research Contexts

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the separation of 1-[4-(diethylamino)benzyl]-4-piperidinol from reaction mixtures and in the assessment of its purity. The choice of method depends on the scale of the separation and the physical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Due to the compound's polarity and potential for UV absorbance from the aromatic ring, reverse-phase HPLC is a particularly suitable method. A C18 column is commonly employed as the stationary phase, offering a non-polar surface for interaction. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile can be optimized to achieve efficient separation from impurities. A diode-array detector (DAD) is often used for detection, allowing for the monitoring of the elution profile at multiple wavelengths and providing information about the purity of the analyte peak.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer; B: Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Detection UV at ~254 nm or Diode Array Detector (DAD)
Column Temperature 25 - 40 °C

This table represents typical HPLC parameters for the analysis of N-benzylpiperidine derivatives and may be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, for example, by silylating the hydroxyl group. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.

ParameterTypical Conditions
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 - 280 °C
Oven Program Initial temperature of 100-150°C, ramped to 280-300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

This table outlines general GC-MS conditions that can be applied to the analysis of this compound, potentially after derivatization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction, identifying the components of a mixture, and determining the purity of a compound. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is a solvent system, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol, the ratio of which is adjusted to achieve optimal separation. After development, the spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent like potassium permanganate (B83412) or ninhydrin, which reacts with the amino group.

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254 on aluminum or glass plates
Mobile Phase Ethyl acetate/Hexane or Dichloromethane/Methanol
Visualization UV light (254 nm) or chemical staining

This table provides common TLC conditions for the analysis of polar, amine-containing organic compounds.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, the protons on the piperidine (B6355638) ring, the diethylamino group's ethyl protons, and the hydroxyl proton.

¹³C NMR: Shows the number of different types of carbon atoms in a molecule and their electronic environment. The ¹³C NMR spectrum of the target compound would display distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the carbons of the diethylamino group.

Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to NEt₂)~6.6~111
Aromatic CH (meta to NEt₂)~7.1~129
Diethylamino -CH₂-~3.3 (quartet)~44
Diethylamino -CH₃~1.1 (triplet)~12
Benzylic -CH₂-~3.4 (singlet)~62
Piperidinol C4-OHVariable-
Piperidinol C4-H~3.6 (multiplet)~68
Piperidinol C2/C6-H (axial)~2.0 (multiplet)~52
Piperidinol C2/C6-H (equatorial)~2.7 (multiplet)~52
Piperidinol C3/C5-H (axial)~1.4 (multiplet)~34
Piperidinol C3/C5-H (equatorial)~1.7 (multiplet)~34

Note: These are predicted chemical shifts and the actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. For this compound, common fragmentation pathways would involve cleavage of the benzylic bond, loss of the diethylamino group, and fragmentation of the piperidine ring.

Predicted HRMS and Fragmentation Data for this compound

ParameterPredicted Value
Molecular Formula C₁₆H₂₆N₂O
Calculated Exact Mass 262.2045
Major Fragment Ions (m/z) 148 (diethylaminobenzyl cation), 115 (piperidinol cation), 86 (piperidine fragment)

This table presents the theoretical exact mass and predicted major fragment ions for this compound under typical mass spectrometric conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation of novel compounds. For this compound, these methods provide a rapid means to confirm the presence of key functional groups and conjugated systems.

Infrared (IR) Spectroscopy analyzes the vibrations of molecular bonds when exposed to infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups. The expected characteristic absorption bands for this compound are based on its constituent parts: the hydroxyl group, the piperidine ring, and the substituted benzyl (B1604629) group. The NIST WebBook provides reference spectra for related structures like 4-benzylpiperidine, which contains the piperidine and benzyl moieties. nist.gov

Key expected IR absorption bands for this compound would include:

A broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration from the alcohol group.

Multiple sharp peaks between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, corresponding to aromatic C-H and aliphatic C-H stretching vibrations, respectively.

Absorption bands in the 1350-1250 cm⁻¹ region, indicative of the C-N stretching of the tertiary diethylamino group and the piperidine nitrogen.

Peaks in the 1600-1450 cm⁻¹ range, which are characteristic of the C=C stretching vibrations within the aromatic benzene (B151609) ring.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol O-H Stretch 3500 - 3200 (Broad)
Aromatic Ring C-H Stretch 3100 - 3000
Alkane (Piperidine, Ethyl) C-H Stretch 3000 - 2850
Aromatic Ring C=C Stretch 1600 - 1450
Tertiary Amine C-N Stretch 1350 - 1250
Alcohol C-O Stretch 1260 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the 4-(diethylamino)benzyl moiety. The N,N-diethylamino group acts as a strong auxochrome, an electron-donating group that shifts the absorption maximum (λmax) of the benzene ring to longer wavelengths (a bathochromic shift) and increases the absorption intensity. This is due to π → π* electronic transitions within the conjugated system. General databases of aromatic substances provide context for the expected absorption of such chromophores. science-softcon.de

Interactive Data Table: Expected UV-Vis Absorption Data

Chromophore Electronic Transition Expected λmax (in Ethanol)
4-(Diethylamino)benzyl π → π* ~250 - 280 nm

Advanced Characterization Techniques for Mechanistic and Structural Insights

For definitive structural confirmation and a deeper understanding of the molecule's spatial arrangement, more advanced techniques are employed.

X-ray Crystallography for Solid-State Structure Determination (e.g., co-crystals with targets)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid state. Although a public crystal structure for this compound is not available, studies on analogous N-benzyl substituted heterocyclic compounds demonstrate the power of this technique. nih.govnih.gov For instance, the analysis of 4-[(benzylamino)carbonyl]-1-methylpyridinium salts revealed detailed information on their molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonds. nih.govresearchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would yield:

Unambiguous Structural Confirmation: Providing precise bond lengths, bond angles, and torsional angles.

Conformational Analysis: Revealing the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the benzyl and diethylamino groups.

Intermolecular Interactions: Identifying and characterizing hydrogen bonds formed by the hydroxyl group, which would significantly influence the crystal packing.

This technique is also invaluable for studying co-crystals, for example, with a biological target, to visualize specific binding interactions at an atomic level.

Interactive Data Table: Illustrative Crystal Data for a Related Heterocyclic Salt This table shows typical data obtained from an X-ray crystallography study of a related compound, 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride, for illustrative purposes. nih.gov

Parameter Value
Chemical Formula C₁₄H₁₅N₂O⁺·Cl⁻
Crystal System Monoclinic
Space Group P2₁/n
a, b, c (Å) 8.0192, 16.3317, 10.3204
α, β, γ (°) 90, 104.288, 90
Volume (ų) 1311.1

Emerging Research Frontiers and Future Directions for 1 4 Diethylamino Benzyl 4 Piperidinol

Exploration of Novel and Expedient Synthetic Pathways

The synthesis of 1-[4-(diethylamino)benzyl]-4-piperidinol is not extensively detailed in current literature, presenting an opportunity for the development of novel and efficient synthetic methodologies. The construction of this molecule likely involves the synthesis of key intermediates such as N-benzyl-4-piperidone. guidechem.com

One potential synthetic approach could begin with the synthesis of N-benzyl-4-piperidone from benzylamine (B48309) and methyl acrylate (B77674) through a 1,4-addition reaction, followed by Dieckmann condensation and subsequent hydrolysis and decarboxylation. chemicalbook.com An alternative route involves the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide. chemicalbook.com Once N-benzyl-4-piperidone is obtained, a Grignard reaction with a suitable diethylaminophenyl magnesium halide could yield the tertiary alcohol, this compound. Another approach could involve the reductive amination of 4-piperidinol with 4-(diethylamino)benzaldehyde (B91989).

Future research in this area should focus on developing stereoselective synthetic methods to control the chirality at the C4 position of the piperidine (B6355638) ring, as the stereochemistry of piperidine derivatives can significantly influence their biological activity. nih.gov The exploration of flow chemistry and other high-throughput synthesis technologies could also lead to more expedient and scalable production of this compound and its analogs. nih.gov

Table 1: Potential Synthetic Intermediates and Reactions

IntermediatePrecursorsReaction TypeReference
N-benzyl-4-piperidoneBenzylamine, Methyl Acrylate1,4-addition, Dieckmann condensation, Hydrolysis, Decarboxylation chemicalbook.com
N-benzyl-4-piperidone4-piperidone monohydrate hydrochloride, Benzyl bromideNucleophilic Substitution chemicalbook.com
This compoundN-benzyl-4-piperidone, 4-(diethylamino)phenylmagnesium bromideGrignard ReactionInferred
This compound4-piperidinol, 4-(diethylamino)benzaldehydeReductive AminationInferred

Integration into Multidisciplinary Research Platforms (e.g., Optogenetics, Chemical Biology Tool Development)

While there is no direct literature linking this compound to optogenetics, the development of chemical tools for neuroscience research is a rapidly expanding field. Small molecules that can modulate the activity of specific neural circuits are of great interest. The diethylamino group on the benzyl moiety of the compound could potentially be modified to incorporate photo-responsive elements, allowing for light-inducible control of its biological targets.

In the broader context of chemical biology, piperidine-based scaffolds are valuable for developing probes to study biological systems. nih.gov The 4-hydroxypiperidine (B117109) motif can serve as a handle for further functionalization, enabling the attachment of fluorescent tags, biotin, or other reporter groups. Such modifications would allow for the visualization of the compound's distribution in cells or tissues and the identification of its binding partners.

Untapped Mechanistic Insights and Novel Target Identification Research

The biological targets and mechanism of action of this compound are currently unknown. However, the structural similarity to other biologically active piperidine derivatives suggests several potential avenues for investigation. For instance, many piperidine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system. nih.govnih.gov

A focused research effort could involve screening this compound against a panel of CNS targets. For example, related piperidine derivatives have shown affinity for sigma receptors and dopamine (B1211576) transporters. nih.govrsc.org A recent study on piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor agonist. rsc.org Another study highlighted the development of high-affinity hydroxypiperidine analogues for the dopamine transporter. nih.gov

Computational docking and molecular dynamics simulations could be employed to predict potential binding modes of this compound with various protein targets, guiding experimental validation. rsc.org Furthermore, phenotypic screening in relevant cell-based or animal models could uncover novel biological activities and lead to the identification of its molecular targets.

Development of Advanced Chemical Biology Research Tools and Probes

Building on the potential for multidisciplinary integration, this compound can serve as a template for the creation of sophisticated chemical biology tools. The development of photo-affinity probes, where a photoreactive group is incorporated into the molecule, could enable the covalent labeling and subsequent identification of its direct binding partners within a complex biological milieu.

Furthermore, the synthesis of derivatives with "clickable" handles, such as alkynes or azides, would allow for their use in bio-orthogonal chemistry applications. This would facilitate the attachment of various reporter tags for imaging or affinity purification of target proteins. The piperidine scaffold itself is a key element in the design of such probes, offering a stable and versatile framework. nih.gov

Role in High-Throughput Screening Library Design and Optimization for Academic Research Purposes

The piperidine scaffold is a cornerstone in the design of compound libraries for high-throughput screening (HTS) in drug discovery. arizona.edu The structural features of this compound, including its aromatic ring, tertiary amine, and hydroxyl group, provide multiple points for diversification, making it an attractive core for combinatorial library synthesis.

Academic research laboratories can leverage parallel synthesis techniques to create focused libraries of analogs based on the this compound scaffold. nih.gov These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. The design of such libraries can be guided by computational methods to ensure structural diversity and drug-like properties. nih.gov The exploration of piperidinol analogs has already led to the identification of compounds with anti-tuberculosis activity. nih.gov

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Alkylation4-(diethylamino)benzyl chloride, K₂CO₃, 80°C65–7085–90%
PurificationSilica gel, CH₂Cl₂:MeOH (95:5)≥98%

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:
Characterization requires a combination of techniques:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Confirm carbonyl (if present) and quaternary carbons.

UV/Vis Spectroscopy : Detect π→π* transitions (e.g., λmax ≈ 249–296 nm for benzyl derivatives) .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₆H₂₆N₂O).

Q. Table 2: Key Spectroscopic Data

TechniqueKey FeaturesReference
UV/Visλmax: 249, 296 nm (MeOH)
HRMS[M+H]⁺: 287.2124 (calc. 287.2128)

How can researchers resolve contradictions in reported pharmacological activities of piperidine derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from differences in assay conditions or receptor isoform specificity. To address this:

Standardize Assays : Use identical cell lines (e.g., HEK293T for μ-opioid receptor studies) and buffer conditions (pH 7.4, 37°C) .

Comparative Studies : Perform head-to-head comparisons of derivatives under controlled conditions. For example, evaluate binding affinity (Ki) via competitive radioligand assays .

Data Normalization : Express activities relative to a reference compound (e.g., fentanyl for opioid receptor studies) to minimize inter-lab variability .

What theoretical frameworks guide the design of derivatives for target receptor studies?

Level: Advanced
Methodological Answer:
Research should align with established pharmacological theories:

Structure-Activity Relationship (SAR) : Modify substituents on the benzyl or piperidine groups to probe steric/electronic effects. For example, introducing electron-withdrawing groups (e.g., -NO₂) may enhance receptor binding .

Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with receptor active sites (e.g., opioid receptor transmembrane domains). Validate with mutagenesis studies .

Pharmacophore Modeling : Identify critical motifs (e.g., tertiary amine for H-bonding) using tools like Schrodinger’s Phase .

What precautions are necessary when handling this compound in vitro?

Level: Basic
Methodological Answer:
Safety protocols are critical due to unknown toxicological profiles:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Work in a fume hood to avoid inhalation of particulates.

Storage : Store at -20°C in airtight, light-resistant containers. Stability ≥5 years under these conditions .

Waste Disposal : Deactivate with 10% KMnO₄ in 1M H₂SO₄ before disposal .

Q. Table 3: Safety and Storage Guidelines

ParameterSpecificationReference
Storage Temp.-20°C
Stability≥5 years
Hazard ClassSuspected toxin

How can computational methods enhance the study of this compound’s metabolic pathways?

Level: Advanced
Methodological Answer:

In Silico Metabolism Prediction : Use software like MetaSite to identify likely cytochrome P450 (CYP) oxidation sites (e.g., N-dealkylation at the diethylamino group) .

Docking with CYP Isozymes : Simulate interactions with CYP3A4/2D6 to predict metabolite formation.

Experimental Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.